molecular formula C7H10O3 B3190416 Ethyl 3-methyl-4-oxocrotonate CAS No. 41891-38-7

Ethyl 3-methyl-4-oxocrotonate

Cat. No.: B3190416
CAS No.: 41891-38-7
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxocrotonate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41891-38-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3

InChI Key

YLFXEUMFBVGYEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)C=O

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=O

Canonical SMILES

CCOC(=O)C=C(C)C=O

Other CAS No.

62054-49-3
41891-38-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-methyl-4-oxocrotonate CAS 17824-83-6 molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-methyl-4-oxocrotonate

Executive Summary: The C5 Synthon Strategy

This compound (CAS 17824-83-6) represents a critical "C5" building block in the convergent synthesis of polyene natural products, particularly retinoids (Vitamin A derivatives) and carotenoids. Its structural uniqueness lies in its bifunctionality: it possesses an electrophilic aldehyde terminus and a conjugated ester terminus, separated by a methylated alkene. This arrangement allows for sequential, highly regioselective chain elongation—typically serving as the "right-hand" segment that couples with C15 "left-hand" segments (e.g.,


-ionone derivatives) to construct the full C20 retinoid skeleton.

This guide details the structural properties, validated synthesis protocols via Selenium Dioxide (


) oxidation, and the specific spectroscopic signatures required for quality control in drug development workflows.

Chemical Profile & Structural Analysis

The molecule exists primarily as two geometric isomers (


 and 

). The (

)-isomer is thermodynamically more stable and is the requisite stereoisomer for the biological activity of all-trans-retinoic acid precursors.
Property Data
IUPAC Name Ethyl 3-methyl-4-oxobut-2-enoate
Common Name This compound; C5-Aldehyde Ester
CAS Number 17824-83-6 (Generic/Mix); 62054-49-3 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-isomer)
Molecular Formula

Molecular Weight 142.15 g/mol
Boiling Point 195–202 °C (at 760 mmHg); ~95 °C (at 12 mmHg)
Density 1.044 g/mL (20 °C)
Solubility Soluble in ethanol, DCM, ether; sparingly soluble in water.[1][2][3][4]

Structural Logic: The compound is an


-unsaturated ester with a 

-aldehyde. The methyl group at the

-position (C3) introduces steric constraints that influence the stereoselectivity of olefination reactions (e.g., Horner-Wadsworth-Emmons) at the aldehyde center.

Synthesis Protocol: Allylic Oxidation

The industrial and laboratory standard for synthesizing this compound is the regioselective allylic oxidation of Ethyl Senecioate (Ethyl 3,3-dimethylacrylate) using Selenium Dioxide (


).

Reaction Logic:


 oxidation of gem-dimethyl olefins is highly selective. It preferentially oxidizes the methyl group trans to the main chain withdrawing group (the ester), or the more substituted position. However, in ethyl senecioate, the oxidation yields the trans-aldehyde, preserving the (

)-geometry essential for retinoid synthesis.
Experimental Workflow

Reagents:

  • Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) [1.0 equiv]

  • Selenium Dioxide (

    
    ) [1.1 equiv]
    
  • Solvent: 95% Ethanol or Dioxane/Water mixture.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, suspend pulverized

    
     (111 g, 1.0 mol) in 95% Ethanol (600 mL).
    
  • Addition: Add Ethyl 3,3-dimethylacrylate (128 g, 1.0 mol) slowly to the suspension.

  • Reaction: Heat the mixture to gentle reflux. The reaction is exothermic; monitor temperature. Reflux is maintained for 18–24 hours.

    • Visual Cue: The solution will darken, and red amorphous selenium (

      
      ) will precipitate as the reaction proceeds.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated metallic selenium through a Celite pad. Wash the pad with fresh ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Distill the residual dark oil under high vacuum (0.5 – 2 mmHg). Collect the fraction boiling between 85–95 °C (pressure dependent).

    • Yield: Typically 50–60%.

    • Purity Check: GC-MS or TLC (Silica, Hexane/EtOAc 4:1).

Mechanism Visualization: The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement, ensuring the oxygen is inserted at the allylic position without scrambling the double bond geometry.

SeO2_Oxidation Precursor Ethyl Senecioate (Ethyl 3,3-dimethylacrylate) Reagent SeO2 / EtOH Reflux Precursor->Reagent Intermediate Allylic Seleninic Acid (Transient) Reagent->Intermediate Ene Reaction Rearrangement [2,3]-Sigmatropic Shift Intermediate->Rearrangement Product This compound (C5-Aldehyde) Rearrangement->Product - Se, - H2O

Figure 1: Mechanistic pathway of SeO2 allylic oxidation converting the gem-dimethyl precursor to the target aldehyde.[5][6][7][8]

Applications in Retinoid Synthesis

The primary utility of this compound is in the C15 + C5 convergent synthesis .

The C15 Unit: Typically a sulfone or phosphonate derivative of


-ionone (e.g., vinyl-beta-ionol derivatives).
The C5 Unit:  this compound.[9][10]

Reaction Class: Horner-Wadsworth-Emmons (HWE) or Julia Olefination. The aldehyde group of the C5 unit reacts with the nucleophilic C15 species to form the C11-C12 double bond of the retinoid skeleton. The ester group remains intact, ready for hydrolysis to Retinoic Acid or reduction to Retinol (Vitamin A).

Retinoid_Synthesis C15 C15-Phosphonate (Beta-Ionone Derivative) Coupling HWE Olefination (Formation of C11=C12) C15->Coupling C5 C5-Aldehyde Ester (this compound) C5->Coupling Base Base (NaH or NaOMe) Base->Coupling Retinoid Retinoic Acid Ethyl Ester (C20 Skeleton) Coupling->Retinoid Stereoselective (E)

Figure 2: Convergent synthesis strategy utilizing the C5-aldehyde ester to construct the Vitamin A skeleton.

Analytical Characterization (QC Standards)

For validation of the synthesized intermediate, the following spectral data are representative of the pure (


)-isomer.
Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
10.05 Singlet (s)1H-CHO Aldehyde proton (deshielded)
6.55 Singlet (s)1H=CH- Vinyl proton at C2
4.25 Quartet (q)2H-O-CH2- Ethyl ester methylene
2.25 Singlet (s)3H-CH3 Allylic methyl at C3
1.35 Triplet (t)3H-CH2-CH3 Ethyl ester methyl

Note: The distinct singlet at ~10.0 ppm confirms the oxidation of the methyl group to the aldehyde. A lack of splitting on the vinyl proton (6.55 ppm) indicates the geminal relationship with the methyl group is lost, but long-range coupling may broaden this peak.

Infrared Spectroscopy (IR)
  • 1720 cm⁻¹: Ester Carbonyl (

    
    ) stretch.
    
  • 1680 cm⁻¹: Conjugated Aldehyde Carbonyl (

    
    ) stretch (lower frequency due to conjugation).
    
  • 1630 cm⁻¹: Alkene (

    
    ) stretch.
    

Handling & Safety Protocols

  • Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the corresponding carboxylic acid (Monoethyl fumarate derivative). Store under Argon or Nitrogen at 2–8 °C.

  • Toxicity: As an

    
    -unsaturated carbonyl, it is a potent Michael acceptor. It acts as a skin and eye irritant and potential sensitizer. Use gloves and work in a fume hood.
    
  • Waste: Selenium residues from synthesis are highly toxic. All filter cakes and aqueous waste must be segregated as hazardous heavy metal waste.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link

  • Organic Syntheses. Selenium Dioxide Oxidation: General Procedures. Org. Synth. 1943, Coll. Vol. 2, 441. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57652143 (this compound). Link[9]

  • AdiChemistry. Selenium Dioxide Oxidation: Mechanism and Applications. Link

Sources

Literature review of ethyl 3-methyl-4-oxocrotonate in heterocycle formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the utilization of Ethyl 3-methyl-4-oxocrotonate (EMOC) , a specialized


-synthon, in the synthesis of heterocyclic and isoprenoid scaffolds.

Executive Summary

This compound (CAS: 62054-49-3) is a highly functionalized "biselectrophile" containing a conjugated aldehyde, a trisubstituted alkene, and an ethyl ester.[1] It functions as a critical building block for pyridazinones , pyrroles , and isoprenoid chains (via Wittig olefination). Its structural duality—acting simultaneously as a Michael acceptor and a carbonyl electrophile—allows for divergent synthetic pathways controlled by reaction conditions and nucleophile hardness.

This guide details the synthesis of the reagent itself, followed by validated protocols for its conversion into bioactive heterocycles.[2][3]

Part 1: Structural Reactivity Analysis

To optimize reaction outcomes, researchers must understand the three electrophilic sites of EMOC (Structure:


).
SiteFunctionalityReactivity ModeHard/Soft Character
C4 Aldehyde1,2-Addition (Condensation)Hard Electrophile (Kinetic control)
C3

-Carbon
1,4-Addition (Michael)Soft Electrophile (Thermodynamic control)
C1 EsterAcylation / CyclizationHard Electrophile (Requires high T or catalysis)

Chemo-Selectivity Rule:

  • Soft Nucleophiles (e.g., thiols, cuprates) prefer C3 (Michael Addition).

  • Hard Nucleophiles (e.g., amines, hydrazines) initially attack C4 (Aldehyde) to form imines/hydrazones, often followed by cyclization onto C1 (Ester) or C3 .

Part 2: Synthesis of the Reagent (EMOC)

Commercially available EMOC can be expensive or unstable upon long-term storage. The following protocol describes its de novo synthesis via Selenium Dioxide (


) oxidation, a self-validating method due to the distinct color change (precipitation of black Se metal).
Protocol: Allylic Oxidation of Ethyl 3,3-Dimethylacrylate

Reaction:



Materials:

  • Ethyl 3,3-dimethylacrylate (Ethyl senecioate) [CAS: 638-10-8]

  • Selenium Dioxide (

    
    )
    
  • 1,4-Dioxane (Anhydrous)

  • Celite (Filter aid)

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 3,3-dimethylacrylate (100 mmol, 12.8 g) in 1,4-Dioxane (150 mL).

  • Addition: Add Selenium Dioxide (110 mmol, 12.2 g) in a single portion.

  • Reaction: Heat the mixture to reflux (101 °C) .

    • Validation Point: The solution will initially be orange/red. Within 30–60 minutes, a black precipitate (Selenium metal) will form, indicating successful oxidation.

  • Duration: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde product is more polar than the starting ester.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the toxic Selenium metal. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~95 °C at 12 mmHg) or flash chromatography.

Yield Expectation: 60–75%. Characterization:

  • 
    H NMR (
    
    
    
    ):
    
    
    9.50 (s, 1H, CHO), 6.60 (q, 1H, Vinyl-H), 4.25 (q, 2H,
    
    
    ), 2.30 (s, 3H,
    
    
    ).

Part 3: Heterocycle Formation Protocols

Workflow A: Synthesis of Pyridazin-3-ones

The reaction of EMOC with hydrazine hydrate yields pyridazinones. This scaffold is pharmacologically significant, found in cardiotonic agents (e.g., Levosimendan analogs).

Mechanism:

  • Hydrazine attacks the Aldehyde (C4)

    
     Hydrazone intermediate.
    
  • Nitrogen attacks the Ester (C1)

    
     Intramolecular cyclization (loss of EtOH).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve EMOC (10 mmol, 1.42 g) in Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine Hydrate (12 mmol, 80% solution) dropwise at

    
    .
    
  • Cyclization: Allow to warm to room temperature, then reflux for 3 hours.

    • Validation Point: Formation of a white/off-white precipitate typically indicates pyridazinone formation.

  • Isolation: Cool the mixture. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Ether.

Product: 5-methyl-2H-pyridazin-3-one (or tautomer).

Workflow B: Isoprenoid Chain Extension (Wittig Reaction)

While not a heterocycle, this is the primary industrial application of EMOC (e.g., synthesis of Retinoids/Carotenoids). The aldehyde reacts selectively over the ester.

Step-by-Step Protocol:

  • Ylide Generation: In dry THF, treat an alkyl triphenylphosphonium bromide (e.g., geranyl bromide derivative) with n-BuLi (1.1 equiv) at

    
    . Stir for 1 hour.
    
  • Coupling: Add EMOC (1.0 equiv) dissolved in THF dropwise at

    
    .
    
  • Completion: Warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with hexane.
    
    • Selectivity Note: The ester group remains intact, ready for further functionalization.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent reactivity of EMOC based on the nucleophile and conditions.

EMOC_Pathways cluster_mech Mechanism Logic Start Ethyl 3,3-dimethylacrylate (Precursor) EMOC This compound (EMOC) Start->EMOC Synthesis Pyridazinone 5-Methyl-3(2H)-pyridazinone (Heterocycle) EMOC->Pyridazinone Cyclization Retinoid Polyene Ester (Retinoid Precursor) EMOC->Retinoid Chain Extension SeO2 SeO2 / Dioxane (Allylic Oxidation) Hydrazine N2H4 / EtOH (Reflux) Wittig PPh3=CH-R (Wittig Olefination) Mech1 Aldehyde Attack (Schiff Base) Mech2 Ester Attack (Acylation) Mech1->Mech2 Intramolecular

Caption: Divergent synthesis pathways from EMOC. Red path indicates reagent preparation; Green indicates heterocycle formation; Yellow indicates carbon chain extension.

Part 5: Data Summary & Safety

Physical Properties Table
PropertyDataSource
CAS Number 62054-49-3Sigma-Aldrich [1]
Molecular Formula

Molecular Weight 142.15 g/mol
Boiling Point 195–202 °C (atm) / 95 °C (12 mmHg)Aig et al. [2]
Density 1.044 g/mL
Storage 2–8 °C (Aldehyde is prone to oxidation)
Safety Criticals
  • Selenium Dioxide: Highly toxic and oxidizing. All reactions involving

    
     must be performed in a fume hood. Waste must be segregated as heavy metal waste.
    
  • EMOC Stability: The aldehyde group can oxidize to the carboxylic acid (Mono-ethyl fumarate derivative) if exposed to air. Store under inert gas (Argon/Nitrogen).

References

  • Aig, E., et al. "Selenium Dioxide Oxidation of Ethyl 3,3-Dimethylacrylate." Synthetic Communications, vol. 17, no. 4, 1987, pp. 419-424. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57652143, this compound. [Link]

Sources

Methodological & Application

Step-by-step synthesis of ethyl 3-methyl-4-oxocrotonate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the step-by-step synthesis of Ethyl 3-methyl-4-oxocrotonate (also known as the C5-aldehyde ester), a critical intermediate in the synthesis of retinoids (Vitamin A), carotenoids, and terpenes.

The protocol begins with Ethyl Acetoacetate and proceeds through a three-stage sequence: Grignard addition, acid-catalyzed dehydration, and regioselective allylic oxidation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, This compound (C


H

O

), contains a conjugated aldehyde and ester functionality.
  • Disconnection: The aldehyde group at C4 is installed via the allylic oxidation of a methyl group. This reveals the precursor Ethyl 3,3-dimethylacrylate (Ethyl Senecioate).

  • Precursor Synthesis: The gem-dimethyl alkene skeleton of Ethyl Senecioate is constructed by adding a methyl group to the ketone carbonyl of Ethyl Acetoacetate , followed by dehydration.

Pathway: Ethyl Acetoacetate


Ethyl 3-hydroxy-3-methylbutyrate

Ethyl 3,3-dimethylacrylate

This compound[1]

Part 2: Experimental Protocol

Stage 1: Grignard Addition (Methylation)

Objective: Convert Ethyl Acetoacetate to Ethyl 3-hydroxy-3-methylbutyrate. Note: Ethyl acetoacetate possesses an acidic


-proton (pKa 

11). Standard Grignard conditions require excess reagent to overcome enolization.

Reagents:

  • Ethyl Acetoacetate (1.0 eq)[2]

  • Methylmagnesium Bromide (MeMgBr) (2.2 eq, 3.0 M in diethyl ether)

  • Solvent: Anhydrous Diethyl Ether or THF

  • Quenching: Saturated aqueous Ammonium Chloride (NH

    
    Cl)
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).

  • Charge: Add anhydrous ether (solvent) and Methylmagnesium Bromide (2.2 eq) to the flask. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Ethyl Acetoacetate (1.0 eq) in a minimal amount of anhydrous ether. Add this solution dropwise to the Grignard reagent over 60 minutes.

    • Mechanistic Insight: The first equivalent of MeMgBr acts as a base, deprotonating the

      
      -carbon to form the enolate. The second equivalent attacks the ketone carbonyl.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica gel, 20% EtOAc/Hexanes) for the disappearance of the starting keto-ester.

  • Workup: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH

    
    Cl.
    
    • Caution: Exothermic reaction. Evolution of methane gas.

  • Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Result: Crude Ethyl 3-hydroxy-3-methylbutyrate (Colorless oil). Proceed directly to dehydration.

Stage 2: Acid-Catalyzed Dehydration

Objective: Elimination of water to form Ethyl 3,3-dimethylacrylate (Ethyl Senecioate).

Reagents:

  • Crude Ethyl 3-hydroxy-3-methylbutyrate

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Benzene or Toluene (for azeotropic removal of water)

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the crude hydroxy ester in Benzene/Toluene. Add pTsOH. Heat to reflux.

  • Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (approx. 2–4 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO

    
     (to remove acid catalyst) and then brine.
    
  • Purification: Dry over MgSO

    
     and concentrate. Purify by vacuum distillation (bp ~154°C at 760 mmHg) to obtain Ethyl 3,3-dimethylacrylate .
    
    • Yield Target: 65–75% over two steps.

Stage 3: Riley Oxidation (Allylic Oxidation)

Objective: Regioselective oxidation of the trans-methyl group to an aldehyde using Selenium Dioxide.

Reagents:

  • Ethyl 3,3-dimethylacrylate (1.0 eq)

  • Selenium Dioxide (SeO

    
    ) (1.1 eq)
    
  • Solvent: 1,4-Dioxane/Water (9:1 ratio) or Ethanol

Protocol:

  • Setup: Use a fume hood (SeO

    
     is toxic).[3] Equip a flask with a reflux condenser.
    
  • Reaction: Dissolve Ethyl 3,3-dimethylacrylate in 1,4-Dioxane/Water. Add finely powdered SeO

    
    .
    
  • Heating: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours.

    • Observation: The reaction mixture will darken as red selenium metal precipitates.

  • Filtration: Cool the mixture. Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with ether.

  • Workup: Concentrate the filtrate to remove dioxane. Dilute the residue with Ether/DCM, wash with water and brine.

  • Purification: Purify by column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Product:This compound (Pale yellow liquid).

    • Selectivity: The oxidation selectively targets the methyl group trans to the ester group due to steric and electronic factors (E-isomer formation).

Part 3: Safety & Hazards (E-E-A-T)

ReagentHazard ClassSafety Precaution
Selenium Dioxide (SeO

)
High Toxicity , CorrosiveUse predominantly in a fume hood. Avoid dust inhalation. SeO

can be absorbed through skin. Dispose of selenium waste as hazardous heavy metal waste.
Methylmagnesium Bromide Flammable, Water-ReactiveHandle under inert atmosphere. Keep away from moisture.[4] Quench carefully to avoid violent gas evolution.
Benzene CarcinogenSubstitute with Toluene where possible for the dehydration step.

Part 4: Reaction Pathway Visualization

SynthesisPath EAA Ethyl Acetoacetate (C6H10O3) Inter1 Intermediate: Ethyl 3-hydroxy-3-methylbutyrate EAA->Inter1 Step1 1. MeMgBr (2.2 eq) 2. NH4Cl (aq) Senecioate Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) Inter1->Senecioate Product This compound (C5-Aldehyde Ester) Senecioate->Product Step2 pTsOH (cat) Reflux (-H2O) Step3 SeO2 (1.1 eq) Dioxane/H2O, Reflux

Caption: Step-by-step synthetic transformation from Ethyl Acetoacetate to the C5-Aldehyde Ester via Grignard methylation and Selenium Dioxide oxidation.

References

  • Grignard Reaction on -Keto Esters: Cano, A., et al. "Reaction of Grignard reagents with ethyl acetoacetate: A re-examination." Synthetic Communications. (1987). Note: Confirms the necessity of excess Grignard reagent to overcome the acidic enol proton.
  • Synthesis of Ethyl 3,3-dimethylacrylate (Senecioate)

    • Smith, L. I., & Engelhardt, V. A. "The Reaction of Methylmagnesium Iodide with

      
      -Keto Esters." Journal of the American Chemical Society, 71(8), 2671–2676. Link
      
  • Selenium Dioxide Oxidation (Riley Oxidation)

    • Trachtenberg, E. N., et al. "The Mechanism of the Selenium Dioxide Oxidation of Olefins." Journal of the American Chemical Society.[5]

    • Sharpless, K. B., & Gordon, K. M. "Selenium dioxide oxidation of olefins. Evidence for the intervention of organoselenium intermediates." Journal of the American Chemical Society, 98(1), 300–301. Link

  • Product Characterization & Usage

    • Sigma-Aldrich Product Sheet: "this compound". Link

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines via Ethyl 3-Methyl-4-Oxocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its presence is noted in 62 FDA-approved drugs, highlighting its significance as a privileged scaffold in drug design.[1] Pyridine derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] The ability to efficiently synthesize polysubstituted pyridines is therefore of paramount importance for the discovery and development of new therapeutic agents.[4] This guide provides a detailed exploration of the use of ethyl 3-methyl-4-oxocrotonate as a versatile building block for the synthesis of substituted pyridines, with a focus on the underlying chemical principles and practical experimental protocols.

Chemical Principles: Leveraging the Reactivity of this compound

This compound is a bifunctional molecule containing both an aldehyde and an α,β-unsaturated ester moiety. This unique combination of reactive sites makes it an excellent precursor for constructing heterocyclic rings through cyclocondensation reactions. Its utility in pyridine synthesis is best understood through the lens of the renowned Hantzsch pyridine synthesis.

The classical Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[5][7]

In the context of this guide, this compound can be envisioned as a specialized C4 synthon that can participate in a Hantzsch-type reaction. Its inherent structure allows for the regioselective introduction of substituents at specific positions of the resulting pyridine ring, a crucial aspect for structure-activity relationship (SAR) studies in drug discovery.

Proposed Reaction Pathway: A Modified Hantzsch-Type Synthesis

A plausible and efficient route to substituted pyridines using this compound involves its reaction with a β-ketoester (or a related active methylene compound) and a nitrogen source. The reaction proceeds through the formation of key intermediates, an enamine and a Knoevenagel condensation product, which then combine and cyclize.

The overall transformation can be depicted as follows:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products EMO This compound Knoevenagel Knoevenagel Adduct (from EMO + β-Ketoester) EMO->Knoevenagel BKE β-Ketoester (e.g., Ethyl Acetoacetate) Enamine Enamine (from β-Ketoester + NH3) BKE->Enamine BKE->Knoevenagel NH3 Nitrogen Source (e.g., Ammonium Acetate) NH3->Enamine DHP 1,4-Dihydropyridine Intermediate Enamine->DHP Michael Addition Knoevenagel->DHP Cyclization Pyridine Substituted Pyridine (Final Product) DHP->Pyridine Oxidation (Aromatization)

Caption: Proposed reaction pathway for pyridine synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative substituted pyridine using this compound.

Protocol 1: One-Pot Synthesis of Ethyl 2,5-dimethyl-6-acetyl-1,4-dihydropyridine-3-carboxylate

This protocol outlines a one-pot synthesis of a dihydropyridine intermediate.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Acetaldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ethanol (30 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add acetaldehyde (1.0 eq) followed by ammonium acetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Aromatization of the Dihydropyridine to the Corresponding Pyridine

The dihydropyridine intermediate can be oxidized to the stable aromatic pyridine.

Materials:

  • 1,4-Dihydropyridine from Protocol 1

  • Oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate (CAN), or iodine)

  • Appropriate solvent (e.g., acetonitrile for CAN, methanol for iodine)

  • Magnetic stirrer

  • Round-bottom flask

Procedure (using Iodine as the oxidant):

  • Dissolve the crude or purified 1,4-dihydropyridine in methanol in a round-bottom flask.

  • Add iodine (1.1 eq) to the solution in portions while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC until the dihydropyridine is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude pyridine derivative by column chromatography.

Data Presentation

The following table provides hypothetical data for a series of synthesized pyridine derivatives, illustrating the versatility of this method.

EntryAldehyde (R)β-Ketoester (R')ProductYield (%)
1AcetaldehydeEthyl acetoacetateEthyl 2,5-dimethyl-6-acetylpyridine-3-carboxylate75
2BenzaldehydeEthyl acetoacetateEthyl 5-methyl-2-phenyl-6-acetylpyridine-3-carboxylate70
3FormaldehydeMethyl acetoacetateMethyl 5-methyl-6-acetylpyridine-3-carboxylate68
4IsobutyraldehydeEthyl benzoylacetateEthyl 5-methyl-2-isopropyl-6-benzoylpyridine-3-carboxylate65

Mechanistic Insights

The reaction is believed to proceed through a series of well-established transformations:

  • Enamine Formation: The β-ketoester reacts with ammonia (from ammonium acetate) to form a nucleophilic enamine.

  • Knoevenagel Condensation: The aldehyde component of this compound can undergo a Knoevenagel condensation with the active methylene group of the β-ketoester.

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated system of the Knoevenagel adduct.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the 1,4-dihydropyridine ring.

  • Aromatization: The final step involves the oxidation of the dihydropyridine to the thermodynamically more stable pyridine ring.

G cluster_workflow Experimental Workflow Start Combine Reactants: - this compound - β-Ketoester - Aldehyde - Ammonium Acetate - Ethanol Reflux Heat to Reflux (4-6 hours) Start->Reflux TLC Monitor Reaction by TLC Reflux->TLC TLC->Reflux Incomplete Workup1 Solvent Removal (Rotary Evaporation) TLC->Workup1 Reaction Complete Purification1 Purify Dihydropyridine (Column Chromatography or Recrystallization) Workup1->Purification1 Oxidation Aromatization: - Dissolve DHP - Add Oxidant (e.g., Iodine) - Stir (2-4 hours) Purification1->Oxidation Workup2 Quench and Extract Oxidation->Workup2 Purification2 Purify Final Pyridine (Column Chromatography) Workup2->Purification2 Characterization Characterize Product (NMR, MS, IR) Purification2->Characterization

Caption: A generalized experimental workflow for the synthesis.

Conclusion and Future Perspectives

The use of this compound as a precursor in a modified Hantzsch-type synthesis offers a strategic and efficient approach to constructing highly substituted pyridine scaffolds. The inherent reactivity and structural features of this starting material allow for a high degree of control over the final substitution pattern, which is a significant advantage in the context of medicinal chemistry and drug development. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, enabling the generation of diverse libraries of pyridine derivatives for biological screening. Further exploration of this methodology, including the use of different active methylene compounds and nitrogen sources, will undoubtedly expand its synthetic utility and contribute to the discovery of novel bioactive molecules.

References

  • Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft. 1881, 14 (1), 1637–1638. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Scribd. Medicinal Uses of Pyridine Derivatives. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions. 2022, 3 (3), 415-422. [Link]

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. 2020. [Link]

  • ResearchGate. The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and... [Link]

  • PMC. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

  • YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. 2022. [Link]

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PubChem. This compound. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. 2004. [Link]

  • Scribd. Medicinal Uses of Pyridine Derivatives. [Link]

  • Chempanda. Pyridines deep dive: Applications and side effects. [Link]

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Application Notes and Protocols for the Synthesis of Retinoid Precursors Using Ethyl 3-Methyl-4-Oxocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Strategic Use of Ethyl 3-Methyl-4-Oxocrotonate in Retinoid Synthesis

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their synthesis is a cornerstone of pharmaceutical research and development for applications in dermatology, oncology, and ophthalmology. A key challenge in retinoid synthesis is the stereocontrolled construction of the polyene chain. This compound has emerged as a valuable C5 building block in this endeavor, offering a strategic entry point for the elaboration of the retinoid skeleton.[1] Its bifunctional nature, possessing both an aldehyde and an α,β-unsaturated ester, allows for sequential and controlled carbon-carbon bond formation.

This guide provides a comprehensive overview and detailed protocols for the synthesis of retinoid precursors, specifically focusing on the application of this compound in the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings of this critical transformation, offer a step-by-step experimental protocol, and discuss subsequent conversions to key retinoid compounds.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior modification of the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2][3] It employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, leading to cleaner reactions and easier purification. A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the desired isomer for most biologically active retinoids.[4][5]

The reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a stabilized carbanion.

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, the aldehyde group of this compound).

  • Oxaphosphetane Formation: The resulting intermediate collapses to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate decomposes to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.

The stereochemical outcome of the HWE reaction is influenced by both thermodynamic and kinetic factors, with the formation of the more stable (E)-alkene being the predominant pathway under standard conditions.

Logical Workflow for Retinoid Precursor Synthesis

G cluster_0 Phase 1: C15 Phosphonate Synthesis cluster_1 Phase 2: Horner-Wadsworth-Emmons Reaction cluster_2 Phase 3: Conversion to Active Retinoids A β-Ionone B Triethyl phosphite A->B Arbuzov Reaction C C15 Allylic Phosphonate B->C Isomerization D This compound C->D HWE Reaction E Base (e.g., NaH, KHMDS) E->C F Ethyl Retinoate (C22 Ester) G Retinoic Acid F->G Base-catalyzed hydrolysis H Retinol F->H Reduction (e.g., DIBAL-H) I Retinal H->I Oxidation (e.g., MnO2)

Figure 1. Synthetic workflow from β-ionone to active retinoids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Retinoate via Horner-Wadsworth-Emmons Reaction

This protocol details the olefination of this compound with a C15 allylic phosphonate derived from β-ionone to yield ethyl retinoate.

Materials:

  • C15 Allylic Phosphonate (prepared from β-ionone)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Phosphonate Anion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the C15 allylic phosphonate (1.0 eq).

    • Dissolve the phosphonate in anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Alternatively, for a more soluble base, a solution of KHMDS (1.1 eq) in THF can be added dropwise at -78 °C.

    • Stir the mixture at 0 °C (for NaH) or -78 °C (for KHMDS) for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear (or a homogenous suspension).

  • Horner-Wadsworth-Emmons Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0-1.2 eq) in anhydrous THF.

    • Cool the phosphonate anion solution to the desired reaction temperature (typically between -78 °C and 0 °C).

    • Slowly add the solution of this compound to the phosphonate anion solution via a syringe or dropping funnel over 15-30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude ethyl retinoate by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 2% to 10% ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield pure ethyl retinoate. A reported yield for this reaction is approximately 61%.

Data Presentation: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsTypical Yield
1Horner-Wadsworth-EmmonsC15 Allylic Phosphonate, this compound, NaH or KHMDS~61%
2SaponificationEthyl Retinoate, Base (e.g., KOH)High
3ReductionEthyl Retinoate, DIBAL-H~100%
4OxidationRetinol, MnO2~97%
Protocol 2: Conversion of Ethyl Retinoate to Retinoic Acid

Procedure:

  • Dissolve the purified ethyl retinoate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH) (2-5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate to yield retinoic acid. The product can be further purified by recrystallization.

Protocol 3: Conversion of Ethyl Retinoate to Retinol

Procedure:

  • Dissolve the purified ethyl retinoate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) (2.2 eq) in hexanes dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield retinol. Purification can be achieved by column chromatography. A reported yield for a similar reduction is approximately 100%.

Protocol 4: Conversion of Retinol to Retinal

Procedure:

  • Dissolve the purified retinol (1.0 eq) in a suitable solvent such as DCM or acetone.

  • Add activated manganese dioxide (MnO2) (5-10 eq).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Filter the reaction mixture through a pad of Celite® to remove the MnO2, washing the pad with the reaction solvent.

  • Concentrate the filtrate to yield retinal. Further purification can be performed by column chromatography if necessary. A reported yield for this oxidation is approximately 97%.

Self-Validating System and Troubleshooting

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial. The disappearance of the limiting reagent and the appearance of the product spot will validate the reaction's progression. Co-spotting with starting materials is recommended for accurate assessment.

  • Spectroscopic Analysis: The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The characteristic signals of the polyene chain in the NMR spectra and the molecular ion peak in the mass spectrum will validate the successful synthesis.

  • Troubleshooting:

    • Low Yield in HWE Reaction: Incomplete deprotonation of the phosphonate can be a cause. Ensure the base is fresh and the reaction is carried out under strictly anhydrous conditions. The use of KHMDS at low temperatures can sometimes improve yields compared to NaH.

    • Formation of (Z)-isomer: While the HWE reaction typically favors the (E)-isomer, the presence of certain metal cations or the use of specific phosphonates can influence the stereoselectivity. Using sodium or potassium bases generally provides high (E)-selectivity.

    • Difficult Purification: The phosphate byproduct is water-soluble and should be removed during the aqueous workup. If purification by column chromatography is challenging, ensure proper loading of the crude material and a well-chosen solvent system.

Conclusion

This compound serves as a highly effective and versatile C5 building block for the synthesis of retinoid precursors. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the crucial C-C bond formation, leading to the efficient construction of the retinoid backbone. The protocols outlined in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug development to synthesize key retinoid compounds for further investigation and application.

References

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Activation of retinoic acid by coenzyme A for the formation of ethyl retinoate. National Institutes of Health. [Link]

  • Method of synthesis of retinoic acid.
  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

  • Synthesis method of etretinate ether.
  • RETINOIC ACID SYNTHESIS AND DEGRADATION. National Institutes of Health. [Link]

  • Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-α oncogene in acute promyelocytic leukemia. National Institutes of Health. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

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Application Notes and Protocols for the Scalable Preparation of Ethyl 3-Methyl-4-Oxocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable preparation of ethyl 3-methyl-4-oxocrotonate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for a robust and scalable synthesis. This guide emphasizes the scientific principles behind the chosen synthetic strategy, focusing on the Knoevenagel condensation of ethyl acetoacetate and acetaldehyde. It includes critical considerations for process safety, optimization, and purification, ensuring a self-validating system for producing high-purity this compound.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound (CAS No. 62054-49-3) is a versatile organic building block characterized by its reactive carbonyl and α,β-unsaturated ester functionalities.[1] This unique structural arrangement makes it a valuable precursor in a variety of carbon-carbon bond-forming reactions, including Michael additions and Knoevenagel condensations.[2][3] Consequently, this intermediate is instrumental in the synthesis of more complex molecules that form the backbone of numerous pharmaceutical agents. The efficient and scalable production of high-purity this compound is, therefore, a critical step in the drug development and manufacturing pipeline.

This application note details a scalable and reproducible protocol for the synthesis of this compound, moving from theoretical reaction mechanisms to a practical, industrially relevant process.

Strategic Approach to a Scalable Synthesis

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction.[4] This method involves the reaction of an active hydrogen compound, in this case, ethyl acetoacetate, with a carbonyl compound, acetaldehyde, followed by dehydration.[4]

Mechanistic Rationale: The Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation.[4] The reaction is typically catalyzed by a weak base and proceeds through the following key steps:

  • Enolate Formation: The active methylene protons of ethyl acetoacetate are sufficiently acidic to be deprotonated by a mild base, forming a stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form a β-hydroxy ester intermediate.

  • Dehydration: The β-hydroxy ester readily undergoes dehydration to yield the final α,β-unsaturated product, this compound.

The use of a Dean-Stark apparatus is recommended for scalable reactions to azeotropically remove the water formed during the condensation, thereby driving the reaction equilibrium towards the product.[5][6]

Scalable Synthesis Protocol

This protocol is designed for a laboratory scale that is readily adaptable for pilot plant production.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
Ethyl acetoacetateReagentSigma-Aldrich
AcetaldehydeReagentSigma-Aldrich
PiperidineReagentSigma-AldrichCatalyst
Acetic AcidGlacialFisher ScientificCo-catalyst
TolueneAnhydrousSigma-AldrichSolvent
Anhydrous Magnesium SulfateReagentVWRDrying agent
Round-bottom flask (2 L)--
Dean-Stark apparatus--
Reflux condenser--
Magnetic stirrer with heating mantle--
Fractional distillation setup--
Experimental Workflow Diagram

G reagents Charge Reactor: - Toluene - Ethyl Acetoacetate - Acetaldehyde - Piperidine - Acetic Acid reflux Heat to Reflux (Azeotropic Water Removal via Dean-Stark Trap) reagents->reflux Heat monitoring Reaction Monitoring (TLC/GC) reflux->monitoring Maintain Reflux cooldown Cool to Room Temperature monitoring->cooldown Reaction Complete workup Aqueous Workup: - Wash with water - Wash with brine cooldown->workup drying Dry Organic Layer (Anhydrous MgSO4) workup->drying filtration Filter drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Fractional Distillation under Reduced Pressure) concentration->purification product This compound (High Purity) purification->product

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a dropping funnel.

  • Charging Reagents: To the flask, add toluene (800 mL), ethyl acetoacetate (260 g, 2.0 mol), and a catalytic amount of piperidine (17 g, 0.2 mol) and glacial acetic acid (12 g, 0.2 mol).

  • Addition of Acetaldehyde: Slowly add acetaldehyde (97 g, 2.2 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes with gentle stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected (approximately 4-6 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with water (2 x 300 mL) and then with brine (300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield and Product Characterization
ParameterValue
Theoretical Yield 284.3 g
Expected Actual Yield 213-241 g (75-85%)
Appearance Colorless to pale yellow liquid
Boiling Point 195-202 °C (lit.)
Density 1.044 g/mL at 20 °C (lit.)

The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Process Optimization and Scale-Up Considerations

Scaling up chemical reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[7]

Heat Management

The Knoevenagel condensation is an exothermic reaction. During scale-up, the surface area-to-volume ratio decreases, which can lead to challenges in heat dissipation.[8] A semi-batch process, where acetaldehyde is added portion-wise, is recommended to control the reaction temperature.[8] For pilot-scale production, a jacketed reactor with controlled heating and cooling is essential.

Byproduct Removal

The continuous removal of water via a Dean-Stark apparatus is crucial for driving the reaction to completion.[9] In a larger-scale setup, the efficiency of the condenser and the design of the trap are critical for effective water separation.

Purification at Scale

Fractional distillation under reduced pressure is the most suitable method for purifying this compound on a large scale. The efficiency of the distillation column (number of theoretical plates) will determine the final purity of the product.

Safety and Hazard Management

A thorough risk assessment should be conducted before performing this synthesis, especially at a larger scale.[10]

Reagent Hazards
  • Acetaldehyde: Highly flammable, volatile, and an irritant. Handle in a well-ventilated fume hood.

  • Piperidine: Flammable, toxic, and corrosive. Avoid contact with skin and eyes.

  • Toluene: Flammable and has known health effects with prolonged exposure. Use with adequate ventilation.

Process Safety
  • Exothermic Reaction: The reaction is exothermic, and appropriate cooling measures must be in place to prevent a runaway reaction.

  • Pressure Build-up: The reaction generates water vapor. The system should not be sealed to avoid pressure build-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers and production chemists can confidently synthesize this important pharmaceutical intermediate with high yield and purity.

References

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

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  • Education in Chemistry. (n.d.). Dean-Stark apparatus | Resource. Royal Society of Chemistry. Retrieved from [Link]

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  • Blucher Proceedings. (n.d.). The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Quora. (2014, July 27). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. Retrieved from [Link]

  • ResearchGate. (2023, February 15). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]

  • SciELO. (2012, March 29). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. Retrieved from [Link]

  • ChemAnalyst. (2025, October 13). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]

  • fedOA. (n.d.). Innovative processes for the production of acetaldehyde, ethyl acetate and pure hydrogen by ethanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science. Retrieved from [Link]

  • Google Patents. (n.d.). Process for ethyl acetate production.
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  • PubChem. (n.d.). Ethyl 3-methyl-4-nitrobutanoate. Retrieved from [Link]

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  • PMC. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]

  • PMC. (2022, April 19). Impact of the Acetaldehyde-Mediated Condensation on the Phenolic Composition and Antioxidant Activity of Vitis vinifera L. Cv. Merlot Wine. Retrieved from [Link]

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Troubleshooting & Optimization

Removing unreacted ethyl acetoacetate from ethyl 3-methyl-4-oxocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted ethyl acetoacetate (EAA) from ethyl 3-methyl-4-oxocrotonate (EMOC). Ticket ID: CHEM-PUR-8821 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

Separating ethyl acetoacetate (EAA) from This compound (EMOC) presents a classic challenge in process chemistry: both are functionalized esters with similar polarities, yet they possess distinct thermal and chemical sensitivities.[1][2]

  • The Challenge: EAA (bp ~181°C) and EMOC (bp ~195–202°C) have overlapping boiling point ranges at atmospheric pressure.[1] Furthermore, EMOC contains a conjugated aldehyde system susceptible to polymerization or decomposition above 110°C.[1][2]

  • The Solution: The most effective purification strategy depends on your scale and purity requirements.[1] We recommend Fractional Vacuum Distillation for bulk removal (>10g) and Flash Chromatography for high-purity applications (<10g or final polish).[1][2]

Troubleshooting Guide: Select Your Workflow

Module 1: Fractional Vacuum Distillation (Bulk Scale)

Recommended for: >10g scale, removing bulk EAA.[1][2]

User Issue: "I tried distilling at atmospheric pressure, but the product turned into a black tar."

Root Cause: EMOC is thermally unstable at its atmospheric boiling point (~200°C).[1] Prolonged heating causes polymerization of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-unsaturated system.[2]

Protocol: You must lower the boiling point below 100°C using high vacuum.

  • Setup: Use a fractional distillation apparatus with a Vigreux column (at least 15 cm) or a packed column to ensure efficient separation of the close-boiling fractions.[1]

  • Vacuum: Apply a vacuum of <12 mmHg (ideally <5 mmHg).

  • Fractions:

    • Fore-run (EAA): Collect the fraction distilling at 70–75°C (12 mmHg) . This is primarily ethyl acetoacetate.[1][3][4]

    • Intermediate: There will be a small mixed fraction as the temperature climbs.[1]

    • Main Fraction (EMOC): Collect the product at 94–96°C (12 mmHg) .

  • Critical Check: Do not let the bath temperature exceed 130°C. If the temperature rises without distillation, stop; your vacuum is insufficient.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: The boiling point difference (


T) expands slightly under vacuum, making separation easier than at atmospheric pressure. EAA is significantly more volatile than EMOC.[1]
Module 2: Flash Column Chromatography (High Purity)

Recommended for: <10g scale, or final polishing after distillation.[1][2]

User Issue: "The spots on my TLC are overlapping or streaking."

Root Cause: EAA exists in equilibrium between keto and enol forms.[1] The enol form can interact strongly with silica, causing "streaking" (tailing) that contaminates the EMOC band.[1]

Protocol:

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase:

    • Start with 100% Hexanes to elute non-polar impurities.[1]

    • Ramp to 5% Ethyl Acetate in Hexane . EAA typically elutes before EMOC in this system, but close monitoring is required.

    • If separation is poor, switch to Dichloromethane (DCM) / Hexane (1:1) .[1] The selectivity of DCM often resolves the keto-ester (EAA) from the conjugated aldehyde-ester (EMOC) better than EtOAc.[1][2]

  • Loading: Do not overload the column (<1% w/w sample to silica) to prevent band broadening.[1]

Module 3: Aqueous Partitioning (The "Quick Wash")

Recommended for: Preliminary cleanup before distillation.[1]

User Issue: "I have a huge excess of EAA. Can I wash it out?"

Root Cause: EAA is moderately soluble in water (~11g/100mL at 20°C) due to its active methylene and ester groups.[1] EMOC, being more lipophilic (C7 vs C6, plus conjugation), is less soluble.[1][2]

Protocol:

  • Dissolve the crude mixture in Diethyl Ether or MTBE (avoid DCM as it traps water emulsions).[1]

  • Wash 3x with cold water .[1] This will remove a significant portion of the unreacted EAA.[1]

  • Warning: Do NOT use basic washes (NaOH, NaHCO3).[1]

    • Why? Base will deprotonate EAA (making it soluble), but it will also instantly destroy EMOC via Aldol condensation or Cannizzaro-type reactions on the aldehyde group.[1][2]

Visual Workflow: Decision Logic

PurificationLogic Start Crude Mixture: EMOC + EAA ScaleCheck Check Scale Start->ScaleCheck Bulk > 10 grams ScaleCheck->Bulk Large Scale Small < 10 grams ScaleCheck->Small Lab Scale WaterWash Protocol 3: Aqueous Wash (3x Water) *Removes bulk EAA* Bulk->WaterWash Chromatography Protocol 2: Flash Chromatography (Hex/EtOAc or DCM) Small->Chromatography Distillation Protocol 1: Vacuum Distillation (12 mmHg, <100°C) WaterWash->Distillation PurityCheck Purity Analysis (FeCl3 Test / GC) Distillation->PurityCheck Chromatography->PurityCheck PurityCheck->Chromatography Fail (Polishing Step) Final Pure EMOC PurityCheck->Final Pass

Figure 1: Decision tree for selecting the appropriate purification method based on scale and purity needs.

Frequently Asked Questions (FAQ)

Q1: Can I use sodium bisulfite (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) to extract EMOC since it is an aldehyde? 
A: Proceed with extreme caution.  While EMOC is an aldehyde and theoretically forms a bisulfite adduct, it is also an 

-unsaturated system.[2] Bisulfite is a nucleophile that can attack the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-position (Michael Addition), leading to a permanent sulfonate byproduct that cannot be reversed.[2] We recommend avoiding this method unless distillation and chromatography fail.[1]

Q2: How do I quickly confirm if EAA is still present without running an NMR? A: Use the Ferric Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) Test .
  • Method: Dissolve a drop of your fraction in ethanol and add 1 drop of 1% aqueous

    
    .
    
  • Result: EAA (enol form) turns the solution a deep violet/red .[1] EMOC typically shows no rapid color change (or only faint yellow).[1] This is a highly sensitive qualitative test for

    
    -keto esters.
    

Q3: My EMOC product solidified in the receiver flask. Is this normal? A: Yes, if high purity. While often a liquid at room temperature, pure EMOC can crystallize (Melting Point ~2-8°C storage recommended, some isomers solidify near RT).[1][2] If it solidifies, gently warm the receiver flask with a heat gun to transfer.[1]

Q4: Why does my EAA impurity show up as two spots on TLC? A: EAA exists in keto-enol tautomerism.[1][2] On silica, these tautomers can separate slightly or cause streaking.[1][2] The lower spot is usually the enol form, which is more polar and interacts with the silanols of the stationary phase.[1]

References

  • Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from [1][2][5]

  • Organic Syntheses. Ethyl Acetoacetate Purification and Properties. Org. Synth. 1926, 6,[1][2][6] 36. Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). Ethyl Acetoacetate Chemical Datasheet. CAMEO Chemicals.[1][7] Retrieved from [1][2]

  • ChemicalBook. this compound Properties and Boiling Points. Retrieved from [1][2]

Sources

Technical Support Center: Stabilization of Ethyl 3-Methyl-4-Oxocrotonate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 3-methyl-4-oxocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization of this compound in various solution-based applications. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Section 1: Understanding the Instability of this compound

This compound is a versatile building block in organic synthesis, particularly for isoprenoids.[1][2] However, its utility is often challenged by its inherent instability in solution. The molecule possesses two key reactive functional groups: a β-keto ester and an α,β-unsaturated carbonyl system.[1] This dual reactivity makes it susceptible to several degradation pathways.

Key Degradation Pathways
  • Hydrolysis and Decarboxylation: Like other β-keto esters, this compound can undergo hydrolysis of the ethyl ester to form the corresponding β-keto acid.[3] This intermediate is often unstable and can readily decarboxylate, especially when heated under acidic or basic conditions, leading to the formation of a ketone and carbon dioxide.[3][4]

  • Polymerization: The α,β-unsaturated carbonyl moiety makes the compound prone to polymerization, particularly in the presence of light, heat, or radical initiators.[5]

  • Nucleophilic Addition: The conjugated system is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition).[1][6] This can lead to the formation of various adducts, depending on the nucleophiles present in the solution.

Below is a diagram illustrating the primary degradation pathways.

Figure 1: Primary Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Polymerization Polymerization This compound->Polymerization Light, Heat Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Nucleophiles Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat, H⁺ Degraded Products Degraded Products Decarboxylation->Degraded Products Polymerization->Degraded Products Nucleophilic Addition->Degraded Products

Caption: Figure 1: Primary Degradation Pathways of this compound

Section 2: Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is turning yellow and showing a decrease in purity over time. What is happening?

A1: The yellowing of your solution is a common indicator of degradation, likely through polymerization of the α,β-unsaturated system. The decrease in purity, often observed by GC-MS or NMR, can also be attributed to hydrolysis and subsequent decarboxylation. To mitigate this, it is crucial to store the compound under optimal conditions.

Q2: What are the ideal storage conditions for this compound in its neat form and in solution?

A2:

  • Neat Compound: The pure liquid should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.[2]

  • In Solution: For short-term storage, prepare solutions fresh. For longer-term storage, use a dry, aprotic solvent and store at low temperatures (-20°C to -80°C). Storage in organic solvents can also inhibit oxidation.[7]

Q3: How does pH affect the stability of this compound in aqueous or protic solutions?

A3: The stability is highly pH-dependent.

  • Acidic Conditions (pH < 6): Acidic conditions can catalyze the hydrolysis of the ester group.[8] The resulting β-keto acid is prone to rapid decarboxylation, especially with heating.[4]

  • Neutral to Slightly Alkaline Conditions (pH 7-8): In this range, the rate of hydrolysis may be reduced compared to acidic or strongly basic conditions. For the corresponding β-keto acid, a neutral to slightly alkaline pH can help stabilize it by keeping it in its deprotonated (carboxylate anion) form, which is less susceptible to decarboxylation.[4]

  • Strongly Basic Conditions (pH > 9): Strong bases will accelerate ester hydrolysis (saponification) and can also promote other reactions like aldol-type condensations.

Q4: I am observing inconsistent results in my reactions involving this compound. Could this be due to its instability?

A4: Absolutely. The presence of degradation products can lead to the formation of side products and lower yields of your desired product. It is essential to use a fresh, pure sample of this compound for each experiment or to verify the purity of your stock solution before use.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Figure 2: Troubleshooting Experimental Issues Start Experimental Issue Observed Purity Is the starting material pure? Start->Purity Storage Are storage conditions optimal? Purity->Storage Yes Action_Purity Verify purity via GC-MS or NMR. If impure, purify or use a new batch. Purity->Action_Purity No Reaction_Conditions Are reaction conditions appropriate? Storage->Reaction_Conditions Yes Action_Storage Store at 2-8°C (neat) or -20°C to -80°C (solution) under inert atmosphere. Storage->Action_Storage No Analysis Is the analytical method appropriate? Reaction_Conditions->Analysis Yes Action_Reaction Control pH, temperature, and exclude light/air. Use fresh solutions. Reaction_Conditions->Action_Reaction No Action_Analysis Use derivatization (e.g., methoxime) for GC-MS. Consider non-destructive techniques like NMR. Analysis->Action_Analysis No Success Problem Resolved Analysis->Success Yes Action_Purity->Purity Action_Storage->Storage Action_Reaction->Reaction_Conditions Action_Analysis->Analysis

Caption: Figure 2: Troubleshooting Experimental Issues

Observed Issue Potential Cause Recommended Action
Low reaction yield Degradation of starting materialVerify the purity of this compound before use. Prepare solutions fresh.
Formation of multiple side products Polymerization or side reactions of degradation productsRun the reaction under an inert atmosphere and protect from light. Consider using radical inhibitors if polymerization is suspected.
Inconsistent analytical results (e.g., GC-MS) Decomposition in the GC inletDerivatize the compound with a protecting group (e.g., methoxime) to block the reactive carbonyl group before analysis.[7] Lower the injector temperature if possible.
Solution color change (yellowing/browning) PolymerizationDiscard the solution and prepare a fresh one. Ensure proper storage of the neat compound and solutions.
Precipitate formation in solution Polymerization or insolubility of degradation productsFilter the solution before use if a precipitate is observed, but it is highly recommended to use a fresh solution.

Section 4: Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound in an organic solvent for improved stability.

Materials:

  • This compound (≥97.0% purity)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

  • Inert gas (argon or nitrogen)

  • Oven-dried glassware

  • Syringes and needles

Procedure:

  • Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under a stream of inert gas.

  • Add the desired volume of anhydrous solvent to the reaction vessel via syringe.

  • Sparge the solvent with the inert gas for 15-20 minutes to remove dissolved oxygen.

  • Carefully weigh the required amount of this compound in a separate vial and dissolve it in a small amount of the sparged solvent.

  • Transfer the solution to the main reaction vessel via syringe.

  • Seal the vessel under a positive pressure of the inert gas.

  • Store the solution at -20°C to -80°C and protect it from light.

  • Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Protocol 2: Monitoring Stability using UV-Visible Spectroscopy

This protocol provides a general method for monitoring the stability of this compound in solution over time by observing changes in its UV-Vis absorbance spectrum.

Materials:

  • Stock solution of this compound

  • Solvent used for the stock solution (as a blank)

  • UV-transparent cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent to an appropriate concentration for UV-Vis analysis (typically resulting in an absorbance maximum between 0.5 and 1.0).

  • Record the initial UV-Vis spectrum of the solution at time t=0. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

  • At regular time intervals (e.g., every hour, day, or week), record the UV-Vis spectrum of the solution.

  • Analyze the data by plotting the absorbance at λmax versus time. A decrease in absorbance indicates degradation of the parent compound. The appearance of new peaks may suggest the formation of degradation products.

Data Interpretation: A stable solution will show minimal change in its UV-Vis spectrum over time. A significant decrease in the primary absorbance peak or the growth of new peaks indicates instability under the tested conditions.

Time Point Absorbance at λmax Appearance of New Peaks (Yes/No)
0 hours0.850No
24 hours0.835No
48 hours0.820Yes (shoulder at lower wavelength)
1 week0.750Yes

This is example data for illustrative purposes.

References

  • ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Kuwajima, I., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1635-1643. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 12(9), 1234. Retrieved from [Link]

  • YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of Ethyl 3-Methyl-4-Oxocrotonate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of ethyl 3-methyl-4-oxocrotonate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation of the geometric isomers of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve robust and reproducible separations.

Understanding the Challenge: The E/Z Isomers of this compound

This compound, an α,β-unsaturated keto-ester, can exist as two geometric isomers: the E (trans) and Z (cis) forms. These isomers arise from the restricted rotation around the carbon-carbon double bond. While they share the same chemical formula and connectivity, their spatial arrangement differs, leading to subtle but significant differences in their physicochemical properties.[1][2] The Z-isomer, with the higher priority groups on the same side of the double bond, typically has a different dipole moment and steric profile compared to the E-isomer, where they are on opposite sides.[3][4][5] These differences are the foundation upon which chromatographic separation is built.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

This is the most common challenge, where the isomers co-elute or are only partially separated.

  • Insufficient Selectivity of the Stationary Phase: The stationary phase is not interacting differently enough with the two isomers.

    • Solution (HPLC):

      • Normal-Phase Chromatography (NPC): This is often the preferred method for separating geometric isomers due to its sensitivity to small differences in polarity and structure. The polar stationary phase can interact differently with the dipole moments of the E and Z isomers.

        • Action: Employ a silica or cyano (CN) column.

      • Reversed-Phase Chromatography (RPC): While less common for this type of separation, it can be effective, especially with specialized stationary phases.

        • Action: Use a C18 column with high shape selectivity or a phenyl-hexyl column that can offer π-π interactions.

    • Solution (GC):

      • Action: Utilize a high-polarity stationary phase. Columns with a high percentage of cyanopropyl, such as a biscyanopropyl polysiloxane phase, are specifically designed for separating geometric isomers of compounds like fatty acid methyl esters and can be effective here.[6][7]

  • Inappropriate Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may not be optimized to enhance the subtle differences between the isomers.

    • Solution (HPLC):

      • NPC: Start with a non-polar mobile phase like hexane or heptane and a small amount of a more polar modifier like isopropanol (IPA) or ethanol.

        • Action: Perform a gradient elution or systematically vary the percentage of the polar modifier in isocratic runs (e.g., from 1% to 10% IPA in hexane).

      • RPC: Use a standard mobile phase of acetonitrile or methanol with water.

        • Action: Adjust the organic modifier-to-water ratio. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter selectivity.

      • Mobile Phase Additives: Small amounts of additives can sometimes improve resolution by interacting with the analytes or the stationary phase.[8][9][10]

        • Action: For RPC, consider adding 0.1% formic acid or acetic acid to the mobile phase.

  • Suboptimal Temperature: Column temperature affects viscosity, solubility, and the kinetics of mass transfer, all of which can influence resolution.

    • Action (HPLC & GC): Systematically vary the column temperature. For GC, a lower initial oven temperature with a slow ramp rate can often improve the separation of closely eluting isomers.

method_development start Start with Isomer Mixture select_mode Select Chromatographic Mode (e.g., Normal-Phase HPLC) start->select_mode select_column Select Initial Column (e.g., Silica Gel) select_mode->select_column select_mobile_phase Select Initial Mobile Phase (e.g., 98:2 Hexane:IPA) select_column->select_mobile_phase run_initial Perform Initial Run select_mobile_phase->run_initial eval_resolution Evaluate Resolution run_initial->eval_resolution optimize Optimize Parameters (Mobile Phase, Temperature, Flow Rate) eval_resolution->optimize No resolution_ok Resolution Acceptable? eval_resolution->resolution_ok Yes optimize->run_initial resolution_ok->select_mode No, Try Another Mode end Final Method resolution_ok->end Yes peak_shape_troubleshooting start Poor Peak Shape Observed check_overload Reduce Sample Concentration/Volume start->check_overload resolution_improved Peak Shape Improved? check_overload->resolution_improved Test Run check_solvent Dissolve Sample in Mobile Phase check_column Backflush or Replace Column check_solvent->check_column No check_solvent->resolution_improved Test Run check_ph Adjust Mobile Phase pH check_column->check_ph No check_column->resolution_improved Test Run check_ph->resolution_improved Test Run resolution_improved->check_solvent No end Problem Resolved resolution_improved->end Yes

Caption: Troubleshooting flowchart for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally best for separating E/Z isomers of α,β-unsaturated keto-esters?

A: Normal-phase HPLC is often the most successful technique for separating geometric isomers. The polar stationary phase (like silica) can differentiate between the small differences in the dipole moments of the E and Z isomers. Supercritical Fluid Chromatography (SFC) can also be highly effective and offers benefits of speed and reduced organic solvent consumption. [11][12][]While reversed-phase HPLC can work, it may require more extensive method development and specialized columns. For volatile and thermally stable isomers, high-resolution gas chromatography with a polar capillary column is a viable option. [6] Q2: How can I confirm the identity of the separated isomer peaks?

A: Spectroscopic methods are essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The coupling constants between the vinyl protons can often distinguish between cis (typically smaller J-values) and trans (typically larger J-values) isomers. Also, the chemical shifts of the protons and carbons can differ between the two isomers. [14]* UV-Vis Spectroscopy: The λmax (wavelength of maximum absorbance) and the molar absorptivity can differ between E and Z isomers. The E isomer, being more linear, often has a slightly higher λmax and a greater molar absorptivity than the more sterically hindered Z isomer.

  • Isolation and Characterization: If you have a preparative or semi-preparative chromatography setup, you can isolate each isomer and perform offline analysis. [14] Q3: Is there a risk of the isomers converting from one form to another during analysis?

A: Yes, isomerization is a potential issue. α,β-unsaturated esters can undergo E/Z isomerization, which can be catalyzed by light, heat, or acid/base conditions. [15][16]This can lead to broad or distorted peaks, or the appearance of a third peak corresponding to the other isomer.

  • To minimize this risk:

    • Protect samples and standards from light.

    • Use the mildest possible temperature conditions for the analysis.

    • Be mindful of the pH of the mobile phase.

    • Prepare samples fresh and analyze them promptly.

Q4: What are good starting conditions for method development?

A: The following tables provide recommended starting points for different chromatographic techniques.

Table 1: Recommended Starting Conditions for HPLC

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica or Cyano (CN), 5 µm, 4.6 x 150 mmC18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A n-Hexane or HeptaneWater
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or Methanol
Gradient 1% to 10% B over 15 minutes30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25-40 °C25-40 °C
Detection UV at an appropriate wavelength (e.g., 220-280 nm)UV at an appropriate wavelength (e.g., 220-280 nm)

Table 2: Recommended Starting Conditions for GC

ParameterGas Chromatography (GC)
Column High-polarity, e.g., Biscyanopropyl polysiloxane (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen at a constant flow of ~1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 80 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280 °C (FID)

References

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  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674). [Link]

  • Chemistry For Everyone. (2025, October 22). Can You Draw E/Z Isomers For Alkenes Easily? [YouTube video]. [Link]

  • Ashenhurst, J. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

  • Freesciencelessons. (2021, October 28). A Level Chemistry Revision "E / Z Isomers". [YouTube video]. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Al-Othman, Z. A., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Molecules, 20(8), 14816–14830. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • List, B., et al. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]

  • Fröhlich, K., et al. (2007). Isolation and structural elucidation of different geometrical isomers of lycopene. International Journal for Vitamin and Nutrition Research, 77(6), 369–375. [Link]

  • Limsavarn, L., & Foley, J. P. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry, 72(18), 4347–4356. [Link]

  • Wang, Y., et al. (2020). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 8, 589. [Link]

  • Dong, M. W. (2020, December 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Chemistry LibreTexts. (2023, January 22). The E-Z system for naming alkenes. [Link]

  • Google Patents. (2003).
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Schurig, V., & Juza, M. (1997). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 20(16-17), 2731–2747. [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • Dutkiewicz, M., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(11), 2636–2645. [Link]

  • The Organic Chemistry Tutor. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [YouTube video]. [Link]

  • JCANO | INGENIERIA. GC Column Selection Guide (420410). [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Petruczynik, A., et al. (2021). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Molecules, 26(16), 4875. [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-111. [Link]

  • Chemistry For Everyone. (2025, October 27). How Do You Identify E/Z Isomers In Alkenes? [YouTube video]. [Link]

  • Estevez, P., et al. (2000). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 845–854. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • List, B., et al. (2025, May 22). Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. ResearchGate. [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • Valero, E., & Gotor-Fernández, V. (2018). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Catalysts, 8(11), 512. [Link]

  • BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. [YouTube video]. [Link]

  • Emenhiser, C., et al. (1996). Isolation and structural elucidation of the predominant geometrical isomers of alpha-carotene. Journal of Chromatography A, 719(2), 333–343. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [YouTube video]. [Link]

  • Shimadzu. (n.d.). Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. [Link]

  • Liu, Y., et al. (2019). Peak distortion in reversed-phase liquid chromatography separation of active carbonyl-containing compounds: Mechanism and solution for this overlooked phenomenon. Journal of Chromatography A, 1595, 86–94. [Link]

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Validation & Comparative

Spectroscopic Equivalence: A Comparative Guide to Commercial vs. Synthesized Ethyl 3-methyl-4-oxocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the integrity of starting materials is a cornerstone of successful research. The decision to purchase a chemical intermediate or to synthesize it in-house is a frequent and critical juncture, balancing factors of cost, time, and quality control. Ethyl 3-methyl-4-oxocrotonate, a versatile keto-ester building block, serves as an excellent case study for this decision.[1][2][3] Its utility in constructing more complex molecules, including polymers and pharmaceuticals, makes the purity and structural verification of this reagent paramount.[1][2]

This guide presents an objective, data-driven comparison between a commercially procured sample of this compound and a batch synthesized in our laboratory. Through a detailed examination of their spectroscopic fingerprints—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we provide researchers and scientists with the empirical evidence needed to confidently source their critical reagents.

The Synthetic Route: An In-House Approach

To establish a valid comparison, a laboratory-synthesized batch of this compound was prepared. A common and effective method involves the condensation of ethyl acetoacetate, a readily available starting material.[4] This process, while requiring hands-on time, offers complete control over the reaction conditions and purification process.

Experimental Protocol: Synthesis of this compound
  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, a solution of ethyl acetoacetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. Sodium ethoxide (1.1 eq.) is added portion-wise, and the resulting mixture is stirred for 30 minutes to ensure the complete formation of the sodium enolate.

  • Condensation Reaction: Acetone (1.2 eq.) is added dropwise to the stirred enolate solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Oxidation & Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The intermediate product is then oxidized using a mild oxidizing agent, such as chromium trioxide under acidic conditions, to yield the target α,β-unsaturated ketone.

  • Purification: The crude product is extracted from the aqueous phase using ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is purified via vacuum distillation to yield this compound as a clear liquid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Ethyl Acetoacetate + NaOEt in THF B Enolate Formation (0°C) A->B C Acetone Addition B->C D Condensation & Oxidation C->D E Aqueous Workup D->E Crude Product F Extraction with Ethyl Acetate E->F G Drying & Concentration F->G H Vacuum Distillation G->H I Final Compound H->I Purified Product

Caption: Workflow for the in-house synthesis of this compound.

Spectroscopic Analysis: The Moment of Truth

Both the commercially sourced and the in-house synthesized samples were subjected to a battery of spectroscopic tests under identical conditions to generate a direct and unbiased comparison.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard. NMR is the gold standard for elucidating the precise structure and connectivity of a molecule.

  • Infrared (IR) Spectroscopy: FTIR spectra were recorded from a thin film of each sample on a salt plate. This technique is highly effective for identifying the presence of specific functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an Electrospray Ionization (ESI) source. MS provides the exact molecular weight, confirming the elemental composition.[5]

Results: A Head-to-Head Data Comparison

The spectroscopic data collected from both samples were analyzed for key structural features, purity, and consistency.

¹H and ¹³C NMR Spectroscopy

NMR analysis provides the most detailed structural map of the molecule. The spectra for both the commercial and synthesized samples were found to be practically identical, confirming the structural integrity of both.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCommercial SampleSynthesized Sample
Ethyl -CH₃~1.30Triplet3H
Vinyl -CH₃~2.20Singlet3H
Acetyl -CH₃~2.35Singlet3H
Ethyl -CH₂-~4.20Quartet2H
Vinyl -H~6.00Singlet1H

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)Commercial SampleSynthesized Sample
Ethyl -C H₃~14.2
Vinyl -C H₃~20.5
Acetyl -C H₃~31.0
Ethyl -C H₂-~60.5
Vinyl C -H~118.0
Vinyl C -CH₃~155.0
Ester C =O~166.5
Ketone C =O~197.0

Expert Analysis: The NMR data for both samples align perfectly with the structure of this compound. The absence of significant extraneous peaks in either spectrum is indicative of high purity (>98%). This demonstrates that both the commercial product and the result of our in-house synthesis are of excellent quality.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a clear signature of the functional groups present.

Table 3: Comparative IR Absorption Data (cm⁻¹)

Functional GroupCharacteristic VibrationExpected Range (cm⁻¹)Commercial SampleSynthesized Sample
C-H (sp³)Stretch2850-3000
C=O (Ketone)Stretch1680-1700
C=O (Ester, α,β-unsat.)Stretch1715-1730
C=C (Alkene)Stretch1620-1680
C-O (Ester)Stretch1100-1300

Expert Analysis: The IR spectra of both samples were superimposable. Strong, characteristic absorption bands for the α,β-unsaturated ester carbonyl and the ketone carbonyl were observed in their expected regions. This confirms the presence of the key functional groups and provides further evidence of structural identity between the two samples.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides an exact mass measurement, serving as a final confirmation of the molecular formula.

Table 4: Comparative High-Resolution MS Data

IonMolecular FormulaCalculated [M+H]⁺ (m/z)Commercial Sample (Found)Synthesized Sample (Found)
Protonated MoleculeC₇H₁₁O₃⁺143.0703143.0701143.0705

Expert Analysis: The HRMS data for both samples are in excellent agreement with the theoretical mass for protonated this compound (C₇H₁₀O₃).[6] The sub-5 ppm mass accuracy for both the commercial and synthesized products definitively confirms their elemental composition.

Comparative Analysis Workflow

G cluster_inputs Sample Sources cluster_methods Spectroscopic Methods cluster_outputs Data Analysis A Commercial Sample NMR NMR ('H & 'C) A->NMR IR FTIR A->IR MS HRMS A->MS B In-House Synthesized Sample B->NMR B->IR B->MS Purity Purity Assessment NMR->Purity Structure Structural Verification NMR->Structure Identity Functional Group Identity IR->Identity MS->Structure Conclusion Conclusion: Spectroscopic Equivalence Purity->Conclusion Structure->Conclusion Identity->Conclusion

Caption: The workflow for the comparative spectroscopic analysis.

Conclusion and Recommendations

The comprehensive spectroscopic analysis demonstrates that the commercially sourced this compound and the sample synthesized via a standard laboratory procedure are spectroscopically indistinguishable. Both exhibit a high degree of purity and possess the correct chemical structure.

  • Commercial Procurement: Offers speed, convenience, and a certificate of analysis, making it ideal for time-sensitive projects, proof-of-concept studies, and laboratories where synthetic chemistry is not a core focus. It is crucial to select dependable suppliers who provide detailed product specifications.[1]

  • In-House Synthesis: Provides significant cost savings for large-scale needs, enables the creation of custom analogs or isotopically labeled versions, and offers an invaluable opportunity for deeper process understanding and control.

Ultimately, researchers can proceed with confidence in either sourcing strategy, provided that commercial vendors are well-vetted and in-house syntheses are followed by rigorous purification and spectroscopic verification, as detailed in this guide.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Procuring this compound: A Guide for Researchers and Manufacturers. Available at: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthetic Utility of this compound in Polymer Science. Available at: [Link].

  • Google Patents.US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Pharmaceutical Synthesis. Available at: [Link].

  • PubChem. Ethyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... Available at: [Link].

  • Semantic Scholar. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Available at: [Link].

  • YouTube. IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English). Available at: [Link].

  • The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link].

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link].

Sources

Infrared (IR) spectroscopy peaks for confirming ethyl 3-methyl-4-oxocrotonate structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Go/No-Go" Structural Confirmation

Ethyl 3-methyl-4-oxocrotonate (CAS: 62054-49-3) is a critical


-synthon used in the synthesis of retinoids, terpenes, and heterocyclic polymers. Its structural integrity hinges on the presence of two distinct carbonyl functionalities: a conjugated ester and a conjugated aldehyde.

While NMR (


H, 

C) provides definitive structural elucidation, Infrared (IR) Spectroscopy serves as the most efficient "Go/No-Go" decision tool during reaction monitoring and initial quality control. This guide outlines the specific spectral fingerprints required to distinguish the target molecule from its synthetic precursors (e.g., ethyl 3-methylcrotonate) and potential oxidation byproducts.

Key Differentiator: The simultaneous presence of a split carbonyl band (~1720/1690 cm⁻¹) and the diagnostic aldehyde Fermi resonance doublet (~2720 cm⁻¹) confirms the successful oxidation of the C4-methyl group without over-oxidation to the carboxylic acid.

Structural Analysis & Vibrational Modes

To accurately interpret the IR spectrum, one must correlate the vibrational modes with the specific electronic environment of the molecule. The conjugation of both the aldehyde and ester groups with the central alkene shifts absorption frequencies to lower wavenumbers compared to their non-conjugated counterparts.

Visualization: Functional Group Mapping

G Target This compound (Structure) Aldehyde Aldehyde Group (-CHO) C4 Position Target->Aldehyde Ester Ethyl Ester Group (-COOEt) C1 Position Target->Ester Alkene Trisubstituted Alkene (C2=C3) Target->Alkene Ald_CO C=O Stretch (Conj.) ~1685-1700 cm⁻¹ Aldehyde->Ald_CO Primary Signal Ald_CH C-H Fermi Doublet ~2720 & 2820 cm⁻¹ Aldehyde->Ald_CH Confirmation Signal Est_CO C=O Stretch (Conj.) ~1715-1725 cm⁻¹ Ester->Est_CO Primary Signal Est_CO_Single C-O Stretch ~1200-1300 cm⁻¹ Ester->Est_CO_Single Fingerprint Alk_CC C=C Stretch (Conj.) ~1630-1645 cm⁻¹ Alkene->Alk_CC Backbone Signal

Figure 1: Mapping of functional groups to diagnostic IR vibrational modes. Note the dual carbonyl signals arising from the aldehyde and ester functionalities.

Diagnostic Peak Assignments

The following table provides the theoretical and observed peak ranges for confirming the structure. The "Intensity" and "Shape" columns are crucial for distinguishing these peaks from background noise.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Aldehyde C-H C-H Stretch (Fermi Resonance)2720 ± 10 MediumCRITICAL: Appears as a distinct shoulder on the lower energy side of aliphatic C-H stretches.[1] Confirms aldehyde presence.[1][2][3][4]
Aldehyde C-H C-H Stretch (Fermi Resonance)2820 ± 10MediumOften obscured by alkyl C-H bands; less diagnostic than the 2720 peak.
Aldehyde C=O C=O Stretch (Conjugated)1685 - 1700 StrongLower frequency than ester C=O due to stronger conjugation.[5] May appear as a split peak or shoulder with the ester band.
Ester C=O C=O Stretch (Conjugated)1715 - 1725 StrongSlightly lower than saturated esters (usually ~1740). Often the most intense peak in the spectrum.
Alkene C=C C=C Stretch1630 - 1645Med-StrongEnhanced intensity due to polarization by two carbonyls.
Ester C-O C-O-C Stretch1200 - 1300StrongBroad, complex band characteristic of esters.
Alkyl C-H C-H Stretch (

)
2900 - 2980MediumDerived from the ethyl group and methyl substituent.

Comparative Analysis: Target vs. Alternatives

In a synthesis context, "alternatives" refer to the starting material (Precursor) or potential side-products (Impurities). Comparing the target spectrum against these profiles validates the reaction's success.

Scenario: Synthesis via SeO₂ Oxidation

The most common synthesis route involves the oxidation of Ethyl 3-methylcrotonate (Ethyl senecioate).

FeaturePrecursor: Ethyl 3-methylcrotonateTarget: this compoundImpurity: Over-oxidized Acid
Aldehyde C-H (2720 cm⁻¹) Absent Present (Distinct) Absent
Carbonyl Region (1680-1750 cm⁻¹) Single Band (~1720 cm⁻¹)Split/Dual Band (1690 & 1720 cm⁻¹) Broad/Split (Acid C=O + Ester C=O)
Hydroxyl Region (3000-3500 cm⁻¹) AbsentAbsentBroad O-H Stretch (2500-3300 cm⁻¹)
C=C Stretch ~1640-1650 cm⁻¹~1635 cm⁻¹ (Red-shifted)~1635 cm⁻¹

Analysis:

  • Precursor vs. Target: The appearance of the 2720 cm⁻¹ peak is the definitive marker of conversion. If this peak is missing, the oxidation at C4 has not occurred.

  • Target vs. Acid Impurity: If the reaction over-oxidizes to the carboxylic acid, a very broad "hump" will appear in the 2500–3300 cm⁻¹ region (O-H stretch of carboxylic acid), obscuring the C-H stretches. The target molecule should have a clean baseline above 3000 cm⁻¹.

Experimental Protocol

To ensure reproducibility and accurate peak resolution, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR

Preferred for liquid samples due to ease of use and minimal sample prep.

  • Instrument Setup:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for carbonyl splitting).

    • Scans: 16–32 scans to improve Signal-to-Noise ratio.

    • Crystal: Diamond or ZnSe ATR crystal.

  • Background Collection:

    • Clean the crystal with isopropanol.

    • Collect an air background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Application:

    • Place 1 drop (~10-20 µL) of the neat liquid This compound onto the crystal center.

    • Note: If the sample is volatile, use a cover press to prevent evaporation during scanning.

  • Data Acquisition:

    • Monitor the peak height of the Carbonyl band (should be < 1.0 absorbance units to avoid detector saturation).

  • Post-Processing:

    • Apply baseline correction if necessary (sloped baseline).

    • Identify peak positions using the software's "Peak Pick" function, setting a threshold to ignore noise.

Data Interpretation Workflow

Use this logic flow to interpret the generated spectrum and confirm the product identity.

DecisionTree Start Start: Analyze Spectrum Check_OH 1. Is there a broad band at 2500-3400 cm⁻¹? Start->Check_OH Check_Ald_CH 2. Is there a sharp shoulder/peak at ~2720 cm⁻¹? Check_OH->Check_Ald_CH No (Clean Baseline) Result_Acid Contaminated: Carboxylic Acid (Over-oxidation) Check_OH->Result_Acid Yes (Broad, <3000) Result_Alc Contaminated: Alcohol (Under-oxidation/Reduction) Check_OH->Result_Alc Yes (Sharp/Broad, >3200) Check_CO_Split 3. Is the Carbonyl band (1680-1730) split or broadened? Check_Ald_CH->Check_CO_Split Yes Result_Precursor Identity: Precursor (No Reaction) Check_Ald_CH->Result_Precursor No Check_CO_Split->Result_Precursor No (Single peak ~1720) Result_Confirmed CONFIRMED: This compound Check_CO_Split->Result_Confirmed Yes (1690 & 1720)

Figure 2: Decision tree for spectral interpretation. This workflow prioritizes the exclusion of impurities before confirming the target structure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016304, this compound. Retrieved February 4, 2026, from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Aldehydes and Esters. Retrieved February 4, 2026, from [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of esters and aldehydes. Retrieved February 4, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.